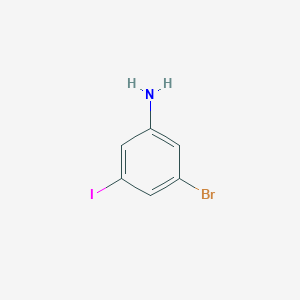

3-Bromo-5-iodoaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXCUTCIFLAPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670341 | |

| Record name | 3-Bromo-5-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31948-87-5 | |

| Record name | 3-Bromo-5-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-5-iodoaniline chemical properties and structure

An In-Depth Technical Guide to 3-Bromo-5-iodoaniline: Properties, Synthesis, and Applications in Modern Organic Synthesis

Executive Summary

This compound is a tri-functional aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Characterized by the presence of an amine group, a bromine atom, and an iodine atom on a benzene ring, it offers multiple points for chemical modification. The differential reactivity of the carbon-iodine and carbon-bromine bonds makes this molecule particularly valuable for sequential, site-selective cross-coupling reactions. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity. It places special emphasis on its application as a key intermediate for researchers, scientists, and drug development professionals engaged in the construction of complex molecular architectures, including novel pharmaceutical agents and advanced materials.

Molecular Structure and Physicochemical Properties

Structural and Chemical Identifiers

This compound is a disubstituted aniline with halogen atoms at the meta positions relative to the amino group. This substitution pattern dictates its chemical behavior and synthetic potential.

-

IUPAC Name : this compound[1]

Chemical Structure

Caption: 2D Structure of this compound.

Physicochemical Data

The following table summarizes key computed and experimental properties of this compound, which are critical for designing reaction conditions and purification protocols.

| Property | Value | Source |

| Molecular Weight | 297.92 g/mol | [1] |

| Monoisotopic Mass | 296.86501 Da | [1][4] |

| Density (Predicted) | 2.292 g/cm³ | [3] |

| Boiling Point (Predicted) | 335.5 °C at 760 mmHg | [3] |

| Flash Point (Predicted) | 156.7 °C | [3] |

| pKa (Predicted) | 2.56 ± 0.10 | [3] |

| XLogP3 (Predicted) | 2.6 | [1][4] |

| Refractive Index (Predicted) | 1.715 | [3] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Due to the meta-substitution pattern, each aromatic proton will appear as a triplet or a doublet of doublets, with small coupling constants (J-values) characteristic of meta-coupling. The amine (-NH₂) protons will typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy : The spectrum will display six unique signals for the aromatic carbons, as the molecule is unsymmetrical. The carbons bonded to the electronegative bromine and iodine atoms (C-Br and C-I) will be significantly shifted.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic peaks include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) with a distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity (M⁺ and M+2), which is a clear diagnostic feature for the presence of a single bromine atom.

For advanced analysis, such as the identification of trace impurities generated during synthesis, hyphenated techniques like LC-SPE/NMR (Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance) can be employed for rapid separation and structural elucidation.[5][6]

Synthesis and Purification

The synthesis of polysubstituted anilines like this compound often requires a multi-step approach involving the protection of the reactive amine group, followed by sequential electrophilic aromatic substitution.

A Plausible Synthetic Workflow

A common strategy for synthesizing specifically substituted anilines begins with a commercially available precursor, followed by carefully chosen halogenation and functional group manipulation steps. One potential route could start from 3,5-dibromoaniline, involving a halogen exchange reaction, or from 3-bromoaniline via diazotization followed by iodination. The multi-step synthesis of the related compound 1-bromo-3-chloro-5-iodobenzene from aniline provides a robust template for the logic involved.[7][8][9] This process typically involves:

-

Acetylation : Protection of the highly activating amino group of an aniline precursor as an acetanilide to moderate its reactivity and direct subsequent substitutions.

-

Halogenation : Sequential introduction of halogen atoms onto the aromatic ring. The order is critical and is dictated by the directing effects of the substituents.

-

Hydrolysis : Deprotection of the acetamido group to regenerate the aniline.

-

Further Halogenation/Modification : Introduction of the final halogen, often via methods like Sandmeyer reaction or using reagents like iodine monochloride.[7][9]

Caption: A simplified proposed synthetic workflow for this compound.

General Experimental Protocol (Illustrative)

The following is an illustrative protocol for an iodination step, based on methodologies for similar compounds.[9]

-

Dissolution : Dissolve the aniline precursor (e.g., 4-bromo-2-chloroaniline) in glacial acetic acid with stirring.

-

Reagent Addition : Slowly add a solution of iodine monochloride (ICl) in acetic acid to the mixture.

-

Heating : Heat the reaction mixture on a steam bath (e.g., to ~80-90 °C) for a specified period to drive the reaction to completion.

-

Quenching : Cool the solution and add a quenching agent, such as aqueous sodium bisulfite, to destroy any excess ICl.

-

Precipitation : Add water to precipitate the crude product.

-

Isolation & Purification : Collect the solid product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its three functional groups.

The Amine Moiety

The primary amine is a versatile functional group. It can act as a nucleophile, undergo diazotization, or be converted into a wide range of other functionalities such as amides and sulfonamides. However, in the context of drug development, the aniline motif is often considered a "structural alert" due to its potential for metabolic activation by Cytochrome P450 enzymes into reactive quinone-imine species, which can lead to toxicity.[10] This is a critical consideration for medicinal chemists using this scaffold.

Sequential Cross-Coupling Reactions

The most significant feature for synthetic chemists is the presence of two different halogen atoms. The carbon-iodine bond is weaker and more reactive towards oxidative addition with transition metal catalysts (like palladium) than the carbon-bromine bond. This differential reactivity allows for highly selective, sequential cross-coupling reactions.

-

First Coupling (at Iodine) : A reaction such as Suzuki, Sonogashira, Stille, or Buchwald-Hartwig amination can be performed selectively at the C-I position under milder conditions, leaving the C-Br bond intact.

-

Second Coupling (at Bromine) : The resulting product can then undergo a second, distinct cross-coupling reaction at the C-Br position, typically under more forcing conditions (e.g., different ligand, higher temperature).

This stepwise approach enables the precise and controlled construction of complex, unsymmetrically substituted aromatic compounds from a single starting material.[11][12]

Caption: Workflow for sequential cross-coupling reactions.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of target molecules.

-

Pharmaceutical Intermediates : As a building block, it provides a scaffold for creating libraries of complex molecules for high-throughput screening.[] Its structure allows for the exploration of chemical space around a central aniline core, which is a common motif in many biologically active compounds.[10][14]

-

Agrochemicals : Similar to pharmaceuticals, the scaffold can be used as a precursor for new herbicides, insecticides, and fungicides.[11]

-

Advanced Materials : The ability to introduce different functional groups via sequential cross-coupling makes it a useful starting material for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where precise control over the molecular structure is essential for tuning electronic and photophysical properties.[11]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1][2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][2] |

| STOT, Single Exposure | 3 | H335: May cause respiratory irritation[1][2] |

Handling and Storage Recommendations

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[2] Emergency eye wash stations and safety showers should be readily available.[2]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2] If dust is generated, a NIOSH-approved respirator may be necessary.[15]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] The material may be light-sensitive and should be stored accordingly.[2]

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.[2]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.[2]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its unique trifunctional nature. The combination of an amine and two different, orthogonally reactive halogens provides a powerful platform for the synthesis of complex, polysubstituted aromatic molecules. For researchers in drug discovery, agrochemicals, and materials science, this compound offers a reliable and versatile starting point for building novel molecular architectures with precisely controlled functionality. Proper understanding of its reactivity, handling requirements, and synthetic potential is key to leveraging its capabilities effectively and safely.

References

Click to expand

- SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45480388, this compound.

- PubChemLite. (n.d.). This compound (C6H5BrIN).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19429794, 3-Bromo-5-fluoro-2-iodoaniline.

- Thermo Fisher Scientific. (n.d.). 3-Bromoaniline Safety Data Sheet.

- Sigma-Aldrich. (2014). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Guidechem. (n.d.). 3-BROMO-5-YODOANILINA 31948-87-5 wiki.

- Cap, A. (2008). Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene.

- BLD Pharm. (n.d.). 31948-87-5|this compound.

- Fisher Scientific. (2024). Safety Data Sheet.

- Scribd. (n.d.). Experiment # 8 Six-Step Synthesis Aniline To 1-Bromo-3cholor-5iodobenzene.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12271, 3-Iodoaniline.

- Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE.

- Shatskikh, S. A., et al. (2018). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline.

- Jamnik, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.

- BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-3-chloro-5-iodobenzene (CAS 13101-40-1).

- Wellesley College. (n.d.). A Two-Step Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene.

- BOC Sciences. (n.d.). Applications of Pharmaceutical Intermediates in Drug Development: From Lab to Industry.

- ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.

- ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.

- St. Amant, A. H., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters.

- X-Mol. (n.d.). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene.

- ChemicalBook. (n.d.). TargetMol Chemicals Inc. - products - page1602.

- ChemicalBook. (n.d.). TargetMol Chemicals Inc. - products - page1566.

- ChemicalBook. (n.d.). TargetMol Chemicals Inc. - page444.

Sources

- 1. This compound | C6H5BrIN | CID 45480388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Page loading... [guidechem.com]

- 4. PubChemLite - this compound (C6H5BrIN) [pubchemlite.lcsb.uni.lu]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. researchgate.net [researchgate.net]

- 7. Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene — Adam Cap [adamcap.com]

- 8. scribd.com [scribd.com]

- 9. medium.com [medium.com]

- 10. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-iodoaniline

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-Bromo-5-iodoaniline, a key halogenated intermediate in the development of complex organic molecules for the pharmaceutical and materials science sectors. The document details a logical, multi-step synthesis beginning from a commercially available precursor, 3-amino-5-bromobenzoic acid. The core transformations leverage a Sandmeyer-type iodination followed by a Curtius rearrangement to achieve the target molecular architecture. We provide detailed, field-tested experimental protocols, an in-depth analysis of the causality behind experimental choices, and a full characterization profile of the final compound using modern analytical techniques. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of polysubstituted anilines.

Introduction and Strategic Overview

This compound is a valuable synthetic building block, characterized by its unique 1,3,5-substitution pattern of an amine and two different halogen atoms. This distinct arrangement offers a versatile platform for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex molecular scaffolds. The differential reactivity of the C-Br and C-I bonds, coupled with the synthetic utility of the aniline moiety, makes this compound a high-value intermediate for targeted therapeutics and functional materials.

The synthesis of such a specifically substituted aromatic compound requires a carefully planned strategy that controls the regiochemistry of each functional group introduction. Direct halogenation of an aniline precursor is often unfeasible due to the powerful activating and ortho-, para-directing nature of the amino group, which typically leads to a mixture of products or over-halogenation.[1] Therefore, a successful synthesis must rely on robust and well-established transformations that build the desired substitution pattern in a controlled, stepwise manner.

The synthetic strategy outlined in this guide was designed for efficiency and reliability, proceeding through two key transformations:

-

Diazotization and Iodination (Sandmeyer-type Reaction): This classic transformation allows for the clean replacement of an aromatic amino group with an iodine atom via a diazonium salt intermediate.[2][3] This step is crucial for establishing the C-I bond at the desired position.

-

Curtius Rearrangement: This powerful reaction converts a carboxylic acid into a primary amine with the loss of one carbon atom, proceeding through an acyl azide and an isocyanate intermediate. It is an excellent method for introducing an amino group without harsh reducing agents that could compromise the halogen substituents.

This strategic combination provides an authoritative and reproducible pathway to the target compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₆H₅BrIN | [4] |

| Molecular Weight | 297.92 g/mol | [4] |

| CAS Number | 31948-87-5 | [4] |

| Appearance | Solid (form may vary) | N/A |

| SMILES | C1=C(C=C(C=C1Br)I)N | [4] |

Synthetic Workflow and Mechanism

The overall synthesis is a three-step process starting from 3-amino-5-bromobenzoic acid. The workflow is designed to first establish the bromo-iodo-benzene core and then introduce the final amine functionality in the last step.

Caption: Overall synthetic workflow for this compound.

Mechanistic Insight: The Sandmeyer-Type Iodination

The conversion of the aromatic amine to an aryl iodide begins with the formation of a diazonium salt. The amine on 3-amino-5-bromobenzoic acid attacks the nitrosonium ion (N≡O⁺), which is generated in situ from sodium nitrite and a strong acid. Subsequent proton transfers and dehydration yield the aryl diazonium salt.[5] The displacement of the diazonium group with iodide is then readily achieved by introducing potassium iodide. Unlike chlorination or bromination, this step often does not require a copper(I) catalyst.[3] The N₂ molecule is an excellent leaving group, driving the reaction forward to form the stable aryl iodide.

Detailed Experimental Protocols

Standard laboratory safety precautions (lab coat, safety glasses, gloves) should be employed at all times. All reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 3-Bromo-5-iodobenzoic Acid

-

Diazotization:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-amino-5-bromobenzoic acid (10.0 g, 46.3 mmol) and 50 mL of 2 M hydrochloric acid.

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 3.52 g, 51.0 mmol) in 15 mL of deionized water and cool it to 0 °C.

-

Add the sodium nitrite solution dropwise to the stirred slurry over 30 minutes, ensuring the internal temperature remains below 5 °C. A slight excess of nitrous acid should be confirmed with potassium iodide-starch paper.

-

Continue stirring the reaction mixture at 0-5 °C for an additional 20 minutes after the addition is complete.

-

-

Iodination:

-

In a separate 500 mL beaker, dissolve potassium iodide (KI, 15.4 g, 92.6 mmol) in 40 mL of deionized water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.

-

Allow the mixture to warm to room temperature and stir for 2 hours. Then, gently heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature. A precipitate should form.

-

-

Work-up and Purification:

-

Add a small amount of saturated sodium bisulfite solution to quench any excess iodine (the dark color should fade).

-

Collect the crude solid product by vacuum filtration and wash the filter cake with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to yield 3-bromo-5-iodobenzoic acid as a pale solid. Dry the product under vacuum.

-

Step 2: Synthesis of 3-Bromo-5-iodobenzoyl Azide (Intermediate)

-

Acyl Chloride Formation:

-

Place the dried 3-bromo-5-iodobenzoic acid (10.0 g, 30.6 mmol) into a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap.

-

Add thionyl chloride (SOCl₂, 11.0 mL, 153 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Heat the mixture to reflux (approx. 80 °C) for 2 hours. The solid should dissolve, and gas (SO₂ and HCl) will evolve.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-bromo-5-iodobenzoyl chloride is obtained as an oil or low-melting solid and is used directly in the next step.

-

-

Acyl Azide Formation:

-

Dissolve the crude acyl chloride in 50 mL of acetone and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve sodium azide (NaN₃, 2.98 g, 45.9 mmol) in 15 mL of deionized water. Caution: Sodium azide is highly toxic.

-

Add the sodium azide solution dropwise to the stirred acyl chloride solution, maintaining the temperature at 0 °C.

-

After the addition, stir the reaction mixture at 0 °C for 1 hour.

-

Step 3: Synthesis of this compound via Curtius Rearrangement

-

Rearrangement to Isocyanate:

-

Pour the acetone/water mixture containing the acyl azide into a separatory funnel containing 100 mL of cold toluene.

-

Wash the organic layer with cold water and then with brine. Dry the toluene layer over anhydrous sodium sulfate.

-

Transfer the dried toluene solution to a 250 mL flask equipped with a reflux condenser.

-

Heat the solution gently to reflux (approx. 110 °C). The acyl azide will rearrange to the corresponding isocyanate with the evolution of N₂ gas. Maintain reflux for 1-2 hours until gas evolution ceases.

-

-

Hydrolysis to Amine:

-

Cool the reaction mixture to approximately 60 °C.

-

Slowly add 50 mL of 2 M hydrochloric acid to the toluene solution containing the isocyanate.

-

Heat the biphasic mixture to reflux with vigorous stirring for 2-3 hours to hydrolyze the isocyanate to the target aniline.

-

-

Work-up and Purification:

-

Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the aqueous layer.

-

Wash the toluene layer with water. Combine all aqueous layers.

-

Carefully basify the combined aqueous layers with a concentrated sodium hydroxide solution until pH > 10, while cooling in an ice bath. The product will precipitate or form an oil.

-

Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to obtain the final product.

-

Characterization of this compound

Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic and chromatographic methods. The data presented below are predicted values based on established principles of analytical chemistry.

Caption: Molecular structure of this compound.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20 (t, J = 1.6 Hz, 1H, H-4), 7.05 (t, J = 1.8 Hz, 1H, H-2), 6.85 (t, J = 1.7 Hz, 1H, H-6), 3.75 (s, 2H, -NH₂). The three aromatic protons will appear as distinct triplets (or more complex multiplets) due to meta-coupling. The broad singlet corresponds to the amine protons. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 148.5 (C-NH₂), 135.0 (C-I), 128.0 (C-Br), 125.0 (CH), 120.0 (CH), 115.0 (CH). Six distinct signals are expected. The carbons bearing halogens will be significantly shifted. |

| IR Spectroscopy (ATR) | ν (cm⁻¹) 3450-3300 (N-H stretch, two bands for primary amine), 1620 (N-H bend), 1580-1450 (Aromatic C=C stretch), 850-750 (C-H out-of-plane bend for 1,3,5-substitution), ~550 (C-Br stretch), ~500 (C-I stretch). |

| Mass Spectrometry (EI-MS) | m/z (relative intensity): 299/297 (M⁺, characteristic 1:1 isotopic pattern for Br), 218 ([M-Br]⁺), 172/170 ([M-I]⁺). The molecular ion peak will show a doublet of equal intensity due to the ⁷⁹Br and ⁸¹Br isotopes.[6] |

| Purity (HPLC) | >98% (typical target for synthetic intermediates). |

References

-

askIITians. (2017). Convert from Aniline to 3,5-dibromo-4-iodonitrobenzene. Available at: [Link]

-

Cap, A. (2008). Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene. Available at: [Link]

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Scribd. Experiment # 8 Six-Step Synthesis Aniline To 1-Bromo-3cholor-5iodobenzene. Available at: [Link]

-

Sadiq, M., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

-

Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Available at: [Link]

-

PubChem. 3-Iodoaniline. National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

PubChem. 3,5-Dibromoaniline. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. This compound (C6H5BrIN). Available at: [Link]

- Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

-

Silye, R., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Available at: [Link]

Sources

- 1. Covert fromAniline to 3,5-dibromo-4-iodonitrobenzene - askIITians [askiitians.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. This compound | C6H5BrIN | CID 45480388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. PubChemLite - this compound (C6H5BrIN) [pubchemlite.lcsb.uni.lu]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 3-Bromo-5-iodoaniline (CAS: 31948-87-5)

Introduction

This compound is a disubstituted aromatic amine that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring an aniline core functionalized with two different halogen atoms (bromine and iodine) at the meta positions, presents a unique platform for constructing complex molecular architectures. The differential reactivity of the carbon-bromine and carbon-iodine bonds, coupled with the directing influence of the amino group, allows for selective and sequential functionalization. This makes it a sought-after intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive technical overview of its properties, safety considerations, synthetic logic, purification, characterization, and applications for professionals in research and drug development.

Core Properties and Safety Data

A thorough understanding of a chemical's properties and hazards is the foundation of sound scientific practice. The data presented below has been compiled from authoritative sources to ensure operational safety and experimental success.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized for quick reference.

| Property | Value | Source |

| CAS Number | 31948-87-5 | [1][3][4][5] |

| Molecular Formula | C₆H₅BrIN | [1][4][5] |

| Molecular Weight | 297.92 g/mol | [1][4] |

| Appearance | Solid | [3] |

| Melting Point | 75 - 76 °C | [3] |

| Topological Polar Surface Area | 26 Ų | [4][6] |

| XLogP3-AA | 2.6 | [6][7] |

| SMILES | NC1=CC(I)=CC(Br)=C1 | [1][4] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[3][4] All operations should be conducted by technically qualified personnel within a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[3][8]

| GHS Classification | Hazard Statement | Precautionary Codes |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | P264, P270, P301+P310 |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261, P271, P304+P340 |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P280, P302+P352, P332+P313 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | P261, P304+P340, P403+P233 |

Storage Conditions: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3] The compound is light-sensitive and should be stored in a tightly closed, opaque container.[3]

Synthetic Strategies: A Perspective on Polysubstituted Anilines

The precise synthesis of meta, meta'-disubstituted anilines like this compound is a non-trivial challenge due to the strong ortho- and para-directing nature of the amine group in electrophilic aromatic substitution (EAS) reactions.[9][10] While the exact industrial synthesis routes are often proprietary, the underlying principles rely on a carefully orchestrated sequence of protection, directed halogenation, and deprotection steps.

To illustrate this core logic, we will describe a well-documented multi-step synthesis of a related trihalogenated aromatic compound. This workflow exemplifies the expert chemical reasoning required to overcome inherent reactivity patterns.

Illustrative Workflow: Multi-Step Halogenation of Aniline

This pathway demonstrates how to control selectivity by modulating the activating effect of the amine and leveraging steric hindrance.[9][10][11]

Step 1: Protection of the Amine (Acetylation)

-

Causality: The highly activating -NH₂ group is converted to a moderately activating acetamido group (-NHCOCH₃).[10] This prevents polysubstitution in subsequent steps and provides steric bulk to help direct incoming electrophiles.[10]

-

Protocol: Aniline is reacted with acetic anhydride, often in the presence of a base like sodium acetate or in an acetic acid solvent system.[9]

Step 2: Directed Bromination

-

Causality: The acetamido group is an ortho-, para-director. Due to its steric bulk, the incoming electrophile (Br⁺) is preferentially directed to the less hindered para-position, yielding 4-bromoacetanilide.[10]

-

Protocol: 4-bromoacetanilide is treated with a brominating agent, such as molecular bromine in acetic acid.[9]

Step 3: Directed Iodination

-

Causality: To add an iodine atom, a potent electrophilic iodine source is required. The existing substituents (acetamido and bromo) will direct the iodine to an available ortho position.

-

Protocol: The bromoacetanilide intermediate is reacted with an iodinating agent like iodine monochloride (ICl) in a suitable solvent like acetic acid.[9][10]

Step 4: Deprotection (Hydrolysis)

-

Causality: The final step is to remove the acetyl protecting group to regenerate the free amine.

-

Protocol: The halogenated acetanilide is subjected to acid-catalyzed hydrolysis, typically by refluxing with aqueous hydrochloric acid in an ethanol co-solvent, to yield the target polysubstituted aniline.[10][11]

Caption: General workflow for synthesizing polysubstituted anilines.

Purification Protocol: Recrystallization

Purification is critical to ensure the compound is suitable for subsequent reactions. Recrystallization is a standard and effective method for purifying solid organic compounds by leveraging differences in solubility between the desired product and its impurities.

Step-by-Step Methodology

-

Solvent Selection: Choose a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for anilines is a mixture of ethanol and water or hexane and ethyl acetate.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent or solvent mixture required for complete dissolution. This ensures the solution is saturated.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solubility decreases, the pure compound will crystallize out. Further cooling in an ice bath can maximize the yield.[10]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point, to remove all traces of solvent.

Caption: Standard experimental workflow for purification by recrystallization.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Below are the expected analytical signatures for this compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (δ 6.5-7.5 ppm): Three distinct signals are expected for the three aromatic protons. Each signal will likely appear as a triplet or a doublet of doublets due to meta-coupling (J ≈ 2-3 Hz). The integration ratio will be 1:1:1. Amine Region (δ 3.5-4.5 ppm): A broad singlet corresponding to the two protons of the -NH₂ group. The chemical shift can vary depending on the solvent and concentration. |

| ¹³C NMR | Six distinct signals are expected for the six unique carbon atoms in the aromatic ring. The carbon atoms bonded to bromine and iodine will show characteristic shifts, with the C-I bond typically appearing at a lower field (further upfield) than the C-Br bond. The carbon attached to the amino group will be significantly shielded. |

| FT-IR | N-H Stretch: A characteristic pair of medium-intensity peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine. C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region. C-N Stretch: A signal around 1250-1350 cm⁻¹. C-Br/C-I Stretch: These will appear in the fingerprint region (< 1000 cm⁻¹). |

| Mass Spec. (EI) | Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic M⁺ and M+2 pattern with nearly equal intensity will be observed. Iodine is monoisotopic (¹²⁷I). Therefore, the spectrum will show a molecular ion peak at m/z 297 (for ⁷⁹Br) and another at m/z 299 (for ⁸¹Br). |

Applications in Research and Drug Development

The true value of this compound lies in its utility as a synthetic intermediate. The distinct reactivity of the C-I and C-Br bonds, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allows for regioselective elaboration of the aromatic core. The C-I bond is generally more reactive than the C-Br bond, enabling sequential couplings.

-

Pharmaceutical Synthesis: This compound is a key precursor for creating diverse chemical libraries for drug discovery.[2] The introduction of different functional groups at the 3- and 5-positions can systematically modify the steric and electronic properties of a molecule, which is a cornerstone of medicinal chemistry for optimizing drug-target interactions and pharmacokinetic profiles.[12]

-

Metabolic Stability: Strategic placement of halogens on an aromatic ring can block sites of metabolic oxidation by cytochrome P450 enzymes, a technique used to enhance the metabolic stability and in-vivo half-life of drug candidates.[2]

-

Advanced Materials: The ability to build complex, well-defined aromatic structures makes this intermediate useful in the synthesis of organic materials with specific electronic or photophysical properties for applications in fields like organic electronics.[2]

Conclusion

This compound (CAS: 31948-87-5) is more than just a chemical compound; it is an enabling tool for innovation in the molecular sciences. Its well-defined structure provides a reliable and predictable platform for selective chemical transformations. For researchers and drug development professionals, a firm grasp of its properties, handling requirements, and synthetic potential is essential for leveraging its capabilities to design and construct the next generation of complex functional molecules.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45480388, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19429794, 3-Bromo-5-fluoro-2-iodoaniline. Retrieved from [Link]

-

Cap, A. (2008). Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene. Retrieved from [Link]

-

Scribd. (n.d.). Experiment # 8 Six-Step Synthesis Aniline To 1-Bromo-3cholor-5iodobenzene. Retrieved from [Link]

-

Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. ACS Publications. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H5BrIN). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12271, 3-Iodoaniline. Retrieved from [Link]

- Wellesley College. (n.d.). A Two-Step Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene.

-

Farmacevtski vestnik. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. Retrieved from [Link]

Sources

- 1. 31948-87-5|this compound|BLD Pharm [bldpharm.com]

- 2. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | C6H5BrIN | CID 45480388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenamine, 3-bromo-5-iodo-,(CAS# 31948-87-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. PubChemLite - this compound (C6H5BrIN) [pubchemlite.lcsb.uni.lu]

- 7. Page loading... [guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene — Adam Cap [adamcap.com]

- 10. medium.com [medium.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 3-Bromo-5-iodoaniline

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-bromo-5-iodoaniline, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and comparative data from analogous compounds, this guide offers a robust framework for the structural verification and purity assessment of this compound.

Introduction: The Structural Significance of this compound

This compound (CAS No. 31948-87-5) is a disubstituted aromatic amine with the molecular formula C₆H₅BrIN.[1] Its utility in organic synthesis stems from the differential reactivity of the bromine and iodine substituents, which allows for selective functionalization in cross-coupling and other transformations. Accurate and comprehensive spectroscopic characterization is paramount to ensure the identity and purity of this compound before its use in subsequent synthetic steps.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the three substituents on the benzene ring: the electron-donating amino group (-NH₂) and the electron-withdrawing, deshielding halogen atoms (-Br and -I).

Expected ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.2 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | ~1.5 - 2.0 |

| H-4 | 7.0 - 7.2 | Triplet (t) or Doublet of Doublets (dd) | ~1.5 - 2.0 |

| H-6 | 6.8 - 7.0 | Triplet (t) or Doublet of Doublets (dd) | ~1.5 - 2.0 |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | N/A |

Rationale behind the Predictions:

The amino group is an ortho-, para-director and an activating group, which would typically shift the signals of the ortho and para protons upfield. However, the two meta-positioned halogens are deactivating and will deshield the aromatic protons, shifting them downfield. The final chemical shifts will be a balance of these opposing effects.

For comparison, the aromatic protons of 3-bromoaniline appear in the range of δ 6.7-7.2 ppm, while those of 3-iodoaniline are observed between δ 6.5-7.1 ppm.[2][3] The presence of a second halogen in this compound is expected to result in a further downfield shift for all aromatic protons.

The protons H-2, H-4, and H-6 are all meta to each other, which will result in small meta-coupling constants (J ≈ 1.5-2.0 Hz). This will likely give rise to complex multiplets that may appear as closely spaced triplets or doublets of doublets.

The -NH₂ protons will appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

Expected ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | 145 - 148 |

| C-2 | 115 - 118 |

| C-3 (-Br) | 120 - 123 |

| C-4 | 128 - 131 |

| C-5 (-I) | 92 - 95 |

| C-6 | 125 - 128 |

Rationale behind the Predictions:

-

C-1: The carbon atom attached to the amino group is expected to be significantly deshielded and appear downfield. In 3-bromoaniline and 3-iodoaniline, this carbon appears around δ 147-148 ppm.[2][4]

-

C-3 and C-5: The carbons directly bonded to the electronegative bromine and iodine atoms will be deshielded. However, the "heavy atom effect" of iodine will cause the C-5 signal to be shifted significantly upfield compared to what would be expected based on electronegativity alone. For reference, the carbon bearing the iodine in 3-iodoaniline appears around δ 94 ppm.[2] The carbon attached to bromine in 3-bromoaniline is at approximately δ 123 ppm.[4]

-

C-2, C-4, and C-6: These carbons will have chemical shifts influenced by their proximity to the various substituents.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes will be those of the amine group and the aromatic ring.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| N-H Bend (scissoring) | 1600 - 1650 | Strong |

| C=C Aromatic Stretch | 1550 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-H Aromatic Bend (out-of-plane) | 800 - 900 | Strong |

| C-Br Stretch | 550 - 650 | Medium |

| C-I Stretch | 500 - 600 | Medium |

Interpretation of IR Data:

The most characteristic peaks will be the two N-H stretching bands in the 3300-3500 cm⁻¹ region, which are indicative of a primary amine. The strong N-H bending vibration will be observed around 1600 cm⁻¹. The aromatic C=C stretching bands and the out-of-plane C-H bending bands will confirm the presence of the substituted benzene ring. The C-Br and C-I stretching vibrations are expected at lower wavenumbers. For comparison, the IR spectrum of 3-bromoaniline shows characteristic N-H stretches and aromatic C-H and C=C vibrations.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the fragmentation of the molecule.

Predicted Mass Spectrometry Data:

| m/z | Ion | Notes |

| 297/299 | [M]⁺ | Molecular ion peak. The presence of bromine will result in a characteristic M+2 peak with an intensity ratio of approximately 1:1. |

| 170/172 | [M - I]⁺ | Loss of an iodine radical. |

| 218 | [M - Br]⁺ | Loss of a bromine radical. |

| 92 | [C₆H₆N]⁺ | Loss of both halogen atoms. |

Rationale for Fragmentation:

The molecular ion peak ([M]⁺) is expected at m/z 297 and 299, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.[6] The C-I bond is weaker than the C-Br bond and is therefore more likely to cleave first, leading to a significant peak at m/z 170/172. Subsequent loss of the other halogen and fragmentation of the aniline ring will lead to other smaller fragment ions.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electron ionization or electrospray ionization).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.

Visualizations

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow:

Caption: Workflow for spectroscopic analysis.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. While experimental data is the ultimate confirmation of structure, the predictions and interpretations presented here, grounded in fundamental principles and comparative data, offer a reliable basis for the characterization of this important synthetic intermediate. The provided protocols and workflows serve as a practical guide for researchers in obtaining and interpreting the necessary spectroscopic data to ensure the quality and identity of their materials.

References

-

PubChem. This compound. [Link]

-

Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

-

PubChemLite. This compound (C6H5BrIN). [Link]

-

Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. [Link]

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs.

-

National Institute of Standards and Technology. Aniline. [Link]

Sources

- 1. This compound | C6H5BrIN | CID 45480388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Iodoaniline(626-01-7) 13C NMR spectrum [chemicalbook.com]

- 3. 3-Bromoaniline(591-19-5) 1H NMR spectrum [chemicalbook.com]

- 4. 3-Bromoaniline(591-19-5) 13C NMR [m.chemicalbook.com]

- 5. 3-Bromoaniline(591-19-5) IR Spectrum [m.chemicalbook.com]

- 6. PubChemLite - this compound (C6H5BrIN) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-5-iodoaniline

This guide provides a comprehensive technical overview of the solubility and stability of 3-Bromo-5-iodoaniline, a critical intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer practical insights and detailed methodologies for characterizing this compound.

Introduction: The Significance of this compound

This compound (CAS No: 31948-87-5) is a halogenated aromatic amine with a unique substitution pattern that makes it a valuable building block in organic synthesis.[1] The presence of both bromine and iodine atoms on the aniline ring offers differential reactivity, allowing for selective functionalization in the synthesis of complex molecules. Its application as a key starting material or intermediate necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are paramount for process development, formulation, and ensuring the quality of final products.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅BrIN | [1] |

| Molecular Weight | 297.92 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 75 - 76 °C | [1] |

Solubility Profile: A Practical Approach to Determination

Currently, there is limited publicly available quantitative data on the solubility of this compound in various solvents.[1] This section, therefore, provides a robust experimental workflow for determining the solubility of this compound, a critical parameter for its effective use in synthesis and formulation.

Rationale for Solvent Selection

The choice of solvents for solubility testing should be guided by the potential applications of this compound. A range of solvents with varying polarities should be selected to establish a comprehensive solubility profile. Based on the structure of the molecule (an aromatic amine with halogen substituents), a starting point for solvent screening would include:

-

Protic Solvents: Water, Methanol, Ethanol

-

Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Nonpolar Solvents: Toluene, Hexanes

-

Commonly Used Halogenated Solvents: Dichloromethane, Chloroform

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Place the vials in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample solutions using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for such compounds.[2]

-

Quantify the concentration of this compound in the sample solutions by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Visualization of the Solubility Determination Workflow

Caption: Workflow for Solubility Determination.

Stability Profile: Understanding Degradation and Safe Handling

This compound is generally stable under normal handling and storage conditions.[1] However, its utility in sensitive applications requires a detailed understanding of its stability under various stress conditions.

Key Stability Considerations

-

Light Sensitivity: The compound is noted to be light-sensitive.[1] Exposure to light, particularly UV radiation, can lead to degradation. Therefore, it should be stored in amber vials or in the dark.

-

Thermal Stability: While stable at ambient temperatures, thermal decomposition can occur at elevated temperatures, generating hazardous products such as carbon oxides, hydrogen bromide, hydrogen iodide, and nitrogen oxides.[1]

-

Incompatibilities: this compound is incompatible with strong acids and strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Forced Degradation Studies: A Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Thermal Stress: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 70°C).

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using an HPLC-MS system. The HPLC method should be stability-indicating, meaning it can separate the parent compound from its degradation products.

-

The mass spectrometer will aid in the identification of the degradation products.

-

Potential Degradation Pathways

Based on the known chemistry of haloanilines, potential degradation pathways for this compound under environmental or forced degradation conditions could involve:

-

Oxidative Deamination: The amino group can be oxidized, leading to the formation of corresponding catechols.[3]

-

Dehalogenation: Under certain conditions, such as biodegradation, the bromine or iodine atoms could be reductively removed.[4]

-

Polymerization: Aniline and its derivatives can undergo oxidative polymerization.

Caption: Potential Degradation Pathways.

Safe Handling and Storage

Given its properties, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] Protect from light.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. The compound should be treated as hazardous waste.[1]

Conclusion

References

- SynQuest Laboratories, Inc.

- Jiang, J., Han, J., & Zhang, X. (2020). Nonhalogenated Aromatic DBPs in Drinking Water Chlorination: A Gap between NOM and Halogenated Aromatic DBPs. Environmental Science & Technology, 54(4), 1646-1656.

- Ketone Pharma. (2024). The Role of 3-Bromoaniline in Modern Organic Synthesis.

- Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. (2022). Environmental Science & Technology.

- Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. (2010). PubMed.

- Bacterial degradation of aniline. (n.d.).

- This compound. (n.d.). BoroPharm Inc.

- 31948-87-5|this compound|BLD Pharm. (n.d.).

- Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491-496.

- CAS 591-19-5: 3-Bromoaniline. (n.d.). CymitQuimica.

- This compound | C6H5BrIN | CID 45480388. (n.d.). PubChem.

- An In-depth Technical Guide to 1-Bromo-3-chloro-5-iodobenzene (CAS 13101-40-1). (n.d.). Benchchem.

- 111721-74-5|2-Bromo-5-iodoaniline|BLD Pharm. (n.d.).

- An In-depth Technical Guide to 1-Bromo-3-chloro-5-iodobenzene (CAS 13101-40). (n.d.). Benchchem.

- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). Journal of the Serbian Chemical Society.

Sources

A Technical Guide to the Regioselective Functionalization of 3-Bromo-5-iodoaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhalogenated aromatic compounds are foundational building blocks in modern synthetic chemistry, offering multiple reaction sites for the construction of complex molecular architectures. Among these, 3-bromo-5-iodoaniline presents a particularly valuable scaffold due to the distinct reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This differential reactivity allows for programmed, site-selective functionalization, enabling the efficient synthesis of intricately substituted aniline derivatives. This guide provides an in-depth analysis of the principles governing this selectivity and offers practical, field-proven protocols for its application in key cross-coupling reactions, empowering researchers to leverage this versatile intermediate in pharmaceutical and materials science discovery.

Introduction: The Strategic Value of Differential Reactivity

The precise construction of multi-substituted aromatic rings is a central challenge in the synthesis of pharmaceuticals, agrochemicals, and organic materials.[1][2] Sequential, site-selective cross-coupling reactions on polyhalogenated substrates provide a powerful and modular approach to this challenge.[3] this compound emerges as a strategic starting material in this context. The presence of two different halogens on the aniline ring, coupled with the electronic influence of the amino group, creates a system ripe for controlled, stepwise modification.

The core principle underpinning its utility lies in the differential reactivity of the aryl halides in one of the most powerful toolsets in modern synthesis: palladium-catalyzed cross-coupling reactions. By understanding and controlling the reaction conditions, one can address the C-I and C-Br bonds independently, transforming a simple starting material into a complex, high-value product in a predictable manner.

Foundational Principles: Unpacking Aryl Halide Reactivity

The capacity to selectively functionalize one halogen in the presence of another is primarily dictated by the kinetics of the initial, rate-determining step in most cross-coupling catalytic cycles: oxidative addition .

In this step, a low-valent palladium(0) catalyst inserts into the carbon-halogen bond. The energy required for this step is inversely related to the strength of the bond being broken. The bond dissociation energies for carbon-halogen bonds on an aromatic ring follow a clear trend:

C-F > C-Cl > C-Br > C-I

Consequently, the reactivity of aryl halides in palladium-catalyzed reactions generally follows the reverse order, as the weaker bonds are cleaved more readily.[4][5]

Reactivity Order: I > Br > Cl > F

This inherent reactivity hierarchy is the cornerstone of selectivity for this compound. The C-I bond, being significantly weaker than the C-Br bond, presents a lower activation energy barrier for oxidative addition by a Pd(0) catalyst.[5] Therefore, under carefully controlled conditions, the palladium catalyst will selectively insert into the C-I bond, leaving the C-Br bond untouched for subsequent transformations.

The presence of the meta-amino group, a powerful electron-donating group, enriches the aromatic ring with electron density.[6] This electronic modification influences the overall reactivity of the molecule but does not typically override the fundamental bond-energy-driven selectivity between the iodine and bromine atoms.

Strategic Functionalization: A Practical Guide to Selective Cross-Coupling

The differential reactivity of this compound can be exploited in a variety of powerful C-C and C-N bond-forming reactions. The key to success is the precise control of reaction conditions to favor mono-functionalization at the more labile C-I position.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a robust method for creating biaryl structures.[7][8] When applied to this compound, selectivity for the C-I bond is readily achieved under relatively mild conditions.

Causality of Experimental Choice: The selection of a standard palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand is typically sufficient. The reaction temperature is kept moderate (e.g., 80-90 °C) to provide enough energy to overcome the activation barrier for C-I cleavage while remaining below the threshold for significant C-Br activation. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid for the transmetalation step but also contributes to the overall reaction kinetics.[7]

Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

-

Apparatus Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (298 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times.

-

Reagent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (6 mL) and water (1.5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-bromo-5-aryl-aniline product.

Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating internal alkynes that are valuable precursors in drug discovery and materials science.[9][10] This reaction typically employs a dual-catalyst system of palladium and copper(I).[11] Similar to the Suzuki coupling, the reaction proceeds selectively at the C-I bond.

Causality of Experimental Choice: The palladium catalyst facilitates the oxidative addition into the C-I bond, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[11] This acetylide then participates in the transmetalation step with the arylpalladium(II) complex. The use of an amine base (e.g., triethylamine or diisopropylamine) is critical, as it serves both as the base to deprotonate the alkyne and often as the solvent.[10] Mild temperatures are sufficient to promote the reaction at the C-I position without affecting the C-Br bond.

Detailed Protocol: Selective Sonogashira Coupling at the C-I Position

-

Apparatus Setup: To a flame-dried Schlenk tube, add this compound (298 mg, 1.0 mmol), copper(I) iodide (CuI) (10 mg, 0.05 mmol, 5 mol%), and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (35 mg, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

-

Reagent/Solvent Addition: Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

-

Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor for the disappearance of the starting material by TLC.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting crude material by flash column chromatography to obtain the 3-bromo-5-(alkynyl)aniline product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[12][13] This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals. The established reactivity trend of I > Br holds true, allowing for selective mono-amination at the C-I position.[14]

Causality of Experimental Choice: Success in Buchwald-Hartwig amination hinges on the ligand. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, or tBu₃P) are essential.[4] They promote the formation of a monoligated Pd(0)L species, which is highly active in oxidative addition, and they accelerate the final, often difficult, reductive elimination step to form the C-N bond.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active amide nucleophile.

The Power of Sequential Functionalization

The true synthetic utility of this compound is realized in sequential or iterative cross-coupling strategies.[3] After the first selective reaction at the iodine position, the resulting 3-bromo-5-substituted aniline is an ideal substrate for a second, distinct cross-coupling reaction at the remaining C-Br site.

This requires adjusting the reaction conditions to be more forcing to overcome the higher activation energy of C-Br bond cleavage. This may involve:

-

Higher Temperatures: Increasing the thermal energy of the system.

-

More Active Catalysts: Employing a more electron-rich and/or bulky ligand to accelerate oxidative addition.

-

Longer Reaction Times: Allowing the slower reaction to proceed to completion.

Comparative Data Summary

The choice of reaction conditions is paramount for achieving high selectivity. The following table summarizes typical starting points for the selective functionalization of the C-I bond in this compound.

| Reaction Type | Typical Palladium Catalyst System | Typical Base | Typical Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | 70 - 90 |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N) | Et₃N or THF | 25 - 50 |

| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos or XPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80 - 110 |

Conclusion

This compound is a masterful synthetic intermediate whose value lies in the predictable and exploitable difference in the reactivity of its carbon-halogen bonds. The greater lability of the carbon-iodine bond allows for reliable, site-selective functionalization using a host of modern palladium-catalyzed cross-coupling reactions under mild conditions. The remaining carbon-bromine bond serves as a robust handle for a second, subsequent transformation under more forcing conditions. This self-validating system of orthogonal reactivity provides chemists with a powerful and logical pathway to construct complex, multi-functionalized aniline derivatives that are of high interest to the pharmaceutical and materials science industries.

References

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

-

Wikipedia contributors. (2024). Amine. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (1998). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Journal of the American Chemical Society, 120(48), 12459–12467. Available at: [Link]

-

Valente, C., et al. (2012). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Available at: [Link]

-

Newman, S. G., & Lautens, M. (2011). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. Journal of the American Chemical Society, 133(6), 1778–1780. Available at: [Link]

-

Wang, D., et al. (2018). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry, 83(7), 3785–3792. Available at: [Link]

-